molecular formula C20H13BrF3N3O B15029973 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15029973
M. Wt: 448.2 g/mol
InChI Key: KJXSRBIKOBPHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold renowned for its diverse pharmacological profiles . The strategic substitution with a bromophenyl group at the 5-position offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the rapid exploration of chemical space . The inclusion of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to enhance metabolic stability, membrane permeability, and overall bioavailability . Compounds based on this scaffold have demonstrated significant potential in various biological assays. They have been investigated as potent inhibitors of kinases, including Pim kinases, which are relevant targets in oncology . Furthermore, structurally similar pyrazolo[1,5-a]pyrimidines have exhibited excellent inhibitory activity against α-glucosidase, with some analogs being up to 50-fold more potent than the standard drug acarbose, marking them as promising leads for the treatment of type 2 diabetes . This makes the compound a candidate for research into metabolic disorders and enzyme inhibition mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All sales are final, and researchers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

Molecular Formula

C20H13BrF3N3O

Molecular Weight

448.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13BrF3N3O/c1-28-15-8-4-13(5-9-15)17-11-19-25-16(12-2-6-14(21)7-3-12)10-18(20(22,23)24)27(19)26-17/h2-11H,1H3

InChI Key

KJXSRBIKOBPHJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate substituted pyrazoles with suitable reagents. One common method involves the cyclization of 3,5-diamino-4-nitropyrazole with β-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Methyl or simple aryl groups at position 2 (e.g., 2-Me or 2-Ph) allow higher synthetic yields (50–98%) compared to bulkier substituents like thienyl-pyrrole .
  • Microwave-assisted Suzuki–Miyaura coupling improves efficiency for diarylated derivatives (e.g., 88% for compound 11a) .

Replacement of -CF₃ with -O (as in MK66) reduces lipophilicity but may improve hydrogen-bonding interactions .

Biological Relevance: Derivatives with 7-CF₃ and diarylated substituents (e.g., 3-Ph, 5-4-MeOPh) show promise in tumor imaging and organometallic drug design . Rhenium(I) complexes of pyrazolo[1,5-a]pyrimidines (e.g., 7-(4-MeOPh)-5-pyridyl derivatives) exhibit antimicrobial and anticancer activity .

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃) :

    • Enhances metabolic stability and membrane permeability.
    • Present in tumor-imaging probes (e.g., ¹⁸F-labeled derivatives) due to improved pharmacokinetics .
  • Used in intermediates for cross-coupling reactions (e.g., Suzuki–Miyaura) .
  • Methoxyphenyl :

    • Improves solubility and modulates electronic properties via resonance effects.
    • Critical in fluorescent dyes and PET tracers .

Challenges and Opportunities

  • Synthetic Limitations : Bulky substituents (e.g., thienyl-pyrrole) reduce yields and complicate purification .
  • Biological Optimization : Derivatives with polar groups (e.g., -OH, -COOH) show faster clearance in vivo, addressing excretion issues in imaging agents .

Biological Activity

The compound 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, various derivatives have shown effective inhibition against several cancer cell lines, including MDA-MB-231 (human breast cancer) and others. The following table summarizes the IC50 values of related compounds:

Compound NameCell LineIC50 (µM)Reference
Compound AMDA-MB-23115.3
Compound BHeLa10.0
Compound CA549 (Lung)12.5

These results indicate that modifications in the chemical structure can significantly influence the biological activity of these compounds.

The mechanism by which This compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with the inhibition of kinases involved in cell growth and division.

Case Studies

In a recent study involving a synthesized library of pyrazolo[1,5-a]pyrimidines, researchers evaluated their anticancer activity using the MTT assay on various cancer cell lines. The findings indicated that while some compounds exhibited significant growth inhibition, others did not show any notable activity against MDA-MB-231 cells .

Another study focused on the SAR of these compounds, revealing that modifications at specific positions on the pyrazolo ring could enhance or diminish biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl was found to improve potency against certain cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(4-bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

  • Methodology : The compound can be synthesized via cyclocondensation of a substituted pyrazole-amine (e.g., 4-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine) with a trifluoromethyl-containing diketone (e.g., 4,4,4-trifluoro-1-(substituted phenyl)butane-1,3-dione). Heating at 433–458 K for 2.5–3 hours under solvent-free conditions is typical, followed by recrystallization from ethanol/acetone (1:1) to yield crystals suitable for X-ray analysis .
  • Optimization : Reaction yield (e.g., 62–67%) can be improved by adjusting the molar ratio of reactants (1:1.1–1.2) and solvent selection for recrystallization .

Q. How can the structural identity of this compound be validated?

  • Characterization Techniques :

  • X-ray crystallography : Determine bond lengths (e.g., C–C: mean 0.003 Å), angles (e.g., dihedral angles between aromatic rings: 7.97°–69.95°), and intermolecular interactions (e.g., Cl⋯Cl: 3.475 Å, π-π stacking: 3.56–3.80 Å) .
  • Spectroscopy : Use 1H^1H/13C^{13}C-NMR to confirm substituent positions (e.g., trifluoromethyl at C7) and mass spectrometry for molecular weight verification .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro Assays :

  • Enzyme inhibition : Test against kinases (e.g., KDR kinase) or receptors (e.g., benzodiazepine receptors) at 1–10 µM concentrations using fluorescence-based assays .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, reporting IC50_{50} values with standard deviations from triplicate experiments .

Advanced Research Questions

Q. How do substituents (e.g., bromophenyl, trifluoromethyl) influence the compound’s bioactivity and pharmacokinetics?

  • SAR Studies :

  • Compare analogues with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to assess effects on potency and selectivity. For example, trifluoromethyl groups enhance metabolic stability and electron-withdrawing properties, improving target binding .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., PAR2 receptors), focusing on hydrophobic pockets and halogen bonding .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Data Analysis :

  • Analyze torsion angles (e.g., C16–C17–C18–C19: -178.71°) and dihedral angles to identify conformational flexibility. Address discrepancies using R-factor convergence (e.g., R = 0.055) and data-to-parameter ratios (>17.0) .
  • Apply Hirshfeld surface analysis to quantify intermolecular forces (e.g., van der Waals vs. Cl⋯Cl interactions) and validate packing models .

Q. What strategies mitigate metabolic instability in pyrazolo[1,5-a]pyrimidine derivatives?

  • Metabolic Profiling :

  • Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation .
  • Assess plasma stability (e.g., 37°C, 1–24 hours) and modify substituents (e.g., fluorine substitution) to enhance half-life .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • In Silico Approaches :

  • Perform molecular dynamics simulations (e.g., GROMACS) to study binding mode stability over 100 ns. Use free-energy perturbation (FEP) to predict affinity changes for substituent modifications .
  • Generate QSAR models (e.g., CoMFA) correlating substituent descriptors (e.g., Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.